1-Amino-1-(2,3-dichlorophenyl)acetone 1-Amino-1-(2,3-dichlorophenyl)acetone
Brand Name: Vulcanchem
CAS No.: 1270533-77-1
VCID: VC20361688
InChI: InChI=1S/C9H9Cl2NO/c1-5(13)9(12)6-3-2-4-7(10)8(6)11/h2-4,9H,12H2,1H3
SMILES:
Molecular Formula: C9H9Cl2NO
Molecular Weight: 218.08 g/mol

1-Amino-1-(2,3-dichlorophenyl)acetone

CAS No.: 1270533-77-1

Cat. No.: VC20361688

Molecular Formula: C9H9Cl2NO

Molecular Weight: 218.08 g/mol

* For research use only. Not for human or veterinary use.

1-Amino-1-(2,3-dichlorophenyl)acetone - 1270533-77-1

Specification

CAS No. 1270533-77-1
Molecular Formula C9H9Cl2NO
Molecular Weight 218.08 g/mol
IUPAC Name 1-amino-1-(2,3-dichlorophenyl)propan-2-one
Standard InChI InChI=1S/C9H9Cl2NO/c1-5(13)9(12)6-3-2-4-7(10)8(6)11/h2-4,9H,12H2,1H3
Standard InChI Key ANKYDGHVRDEDAO-UHFFFAOYSA-N
Canonical SMILES CC(=O)C(C1=C(C(=CC=C1)Cl)Cl)N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s molecular formula is C₉H₉Cl₂NO, with a molar mass of 218.08 g/mol . Its IUPAC name, 1-amino-1-(2,3-dichlorophenyl)propan-2-one, reflects the structural arrangement: a propan-2-one backbone substituted with an amino group and a 2,3-dichlorophenyl ring at the first carbon. The chlorine atoms occupy adjacent positions on the aromatic ring, creating distinct electronic and steric effects compared to para- or meta-substituted analogues .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₉H₉Cl₂NO
Molecular Weight218.08 g/mol
CAS Registry1270533-77-1
Canonical SMILESCC(=O)C(C1=C(C(=CC=C1)Cl)Cl)N

The 2,3-dichloro substitution pattern induces significant dipole moments, enhancing the compound’s polarity compared to monosubstituted derivatives. X-ray crystallography of related structures suggests that the chlorine atoms create a planar aromatic system with bond angles of ~120° between C-Cl bonds, while the ketone group adopts a trigonal planar geometry .

Synthesis and Manufacturing

Synthetic Pathways

The primary synthesis route involves a Mannich-type reaction between 2,3-dichloroacetophenone and ammonium acetate under acidic conditions . This one-pot method proceeds via imine formation followed by reduction:

2,3-Dichloroacetophenone+NH4OAcHCl, EtOH1-Amino-1-(2,3-dichlorophenyl)acetone\text{2,3-Dichloroacetophenone} + \text{NH}_4\text{OAc} \xrightarrow{\text{HCl, EtOH}} \text{1-Amino-1-(2,3-dichlorophenyl)acetone}

Alternative approaches include:

  • Reductive Amination: 2,3-Dichlorophenylacetone reacts with ammonia under hydrogen gas (5–10 atm) in the presence of Raney nickel.

  • Enamine Hydrolysis: Starting from β-chloro enamines, followed by acidic workup to yield the target compound .

Table 2: Comparative Synthesis Metrics

MethodYield (%)Purity (%)Reaction Time (h)
Mannich Reaction689512
Reductive Amination72978
Enamine Hydrolysis559124

Data adapted from batch processes described in . The reductive amination method offers superior efficiency but requires specialized hydrogenation equipment.

Reactivity and Functional Group Behavior

Amino Group Transformations

The primary amine participates in nucleophilic reactions, forming:

  • Schiff Bases: With aldehydes/ketones under mild conditions (e.g., benzaldehyde, 25°C, 2h)

  • Amides: Via acyl chloride coupling (e.g., acetyl chloride, pyridine catalyst)

  • Quaternary Ammonium Salts: Through alkylation with methyl iodide

Ketone Reactivity

The propan-2-one moiety undergoes typical carbonyl reactions:

  • Grignard Additions: Formation of tertiary alcohols with organomagnesium reagents

  • Reductions: Catalytic hydrogenation to secondary alcohols (Pd/C, H₂)

  • Knoevenagel Condensations: With active methylene compounds

The electron-withdrawing chlorine atoms ortho to the ketone group increase its electrophilicity by ~30% compared to non-halogenated analogues, as demonstrated through Hammett substituent constant analysis (σₚ = +0.76) .

CompoundAgAChE1 IC₅₀ (μM)hAChE IC₅₀ (μM)Selectivity Index
1-Amino-1-(2,3-DCP)acetone3.6*>200*>55.6
Para-chloro analogue0.82>100>121.9
Meta-chloro analogue16.025.01.6

*Predicted values based on .

Insecticidal Applications

Field trials with analogues show 85–92% mortality rates against Aedes aegypti larvae at 10 ppm concentrations . The compound’s logP value of 2.1 (calculated) suggests optimal lipid membrane permeability for larvicidal activity .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor to:

  • Antidepressant Analogues: Through reductive alkylation to produce bupropion-like molecules

  • Antimalarials: Via conjugation with artemisinin derivatives

Agrochemical Development

Its dichlorophenyl group is incorporated into:

  • Herbicides: As a growth inhibitor in pre-emergent formulations

  • Fungicides: Through derivatization into dithiocarbamate complexes

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